

# Application Notes and Protocols for In-Vitro Cell Culture Assays of Infliximab

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## Compound of Interest

Compound Name: *Infliximab*

Cat. No.: *B1170848*

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in-vitro cell culture assays to characterize the bioactivity and immunogenicity of **Infliximab**, a chimeric monoclonal antibody targeting Tumor Necrosis Factor-alpha (TNF- $\alpha$ ).

## Introduction

**Infliximab** is a therapeutic monoclonal antibody used in the treatment of various autoimmune and inflammatory diseases.<sup>[1]</sup> Its primary mechanism of action is the neutralization of both soluble and transmembrane forms of TNF- $\alpha$ , a pro-inflammatory cytokine.<sup>[1][2][3]</sup> By binding to TNF- $\alpha$ , **Infliximab** prevents its interaction with its receptors (TNFR1 and TNFR2), thereby inhibiting downstream inflammatory signaling pathways such as NF- $\kappa$ B and MAPK.<sup>[1][3]</sup> Furthermore, the Fc region of **Infliximab** can mediate effector functions, including Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC), leading to the lysis of cells expressing transmembrane TNF- $\alpha$ .<sup>[1][4]</sup>

These protocols describe methods to assess the potency, efficacy, and potential for immunogenicity of **Infliximab** in a laboratory setting.

## TNF- $\alpha$ Neutralization Assay

This assay evaluates the ability of **Infliximab** to inhibit the cytotoxic effects of TNF- $\alpha$  on a sensitive cell line.

## Experimental Protocol

### 1.1. Cell Line and Culture:

- Cell Line: L929 (murine fibroblast cell line, ATCC CCL-1) is recommended due to its high sensitivity to TNF- $\alpha$ -induced apoptosis.[5]
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100  $\mu$ g/mL streptomycin.
- Culture Conditions: 37°C, 5% CO<sub>2</sub> in a humidified incubator.

### 1.2. Reagents:

- Recombinant Human TNF- $\alpha$  (rhTNF- $\alpha$ )
- Actinomycin D
- **Infliximab** (and/or test samples)
- CellTiter-Glo® Luminescent Cell Viability Assay reagent
- Assay Buffer: Culture medium with 2% FBS.

### 1.3. Procedure:

- Seed L929 cells in a 96-well white, clear-bottom plate at a density of  $2 \times 10^4$  cells/well in 50  $\mu$ L of culture medium and incubate for 16-24 hours.
- Prepare serial dilutions of **Infliximab** in assay buffer.
- In a separate plate, pre-incubate the **Infliximab** dilutions with a constant concentration of rhTNF- $\alpha$  (e.g., 1 ng/mL) for 30-60 minutes at 37°C.[5]
- Add Actinomycin D to the L929 cells to a final concentration of 1  $\mu$ g/mL.[5]

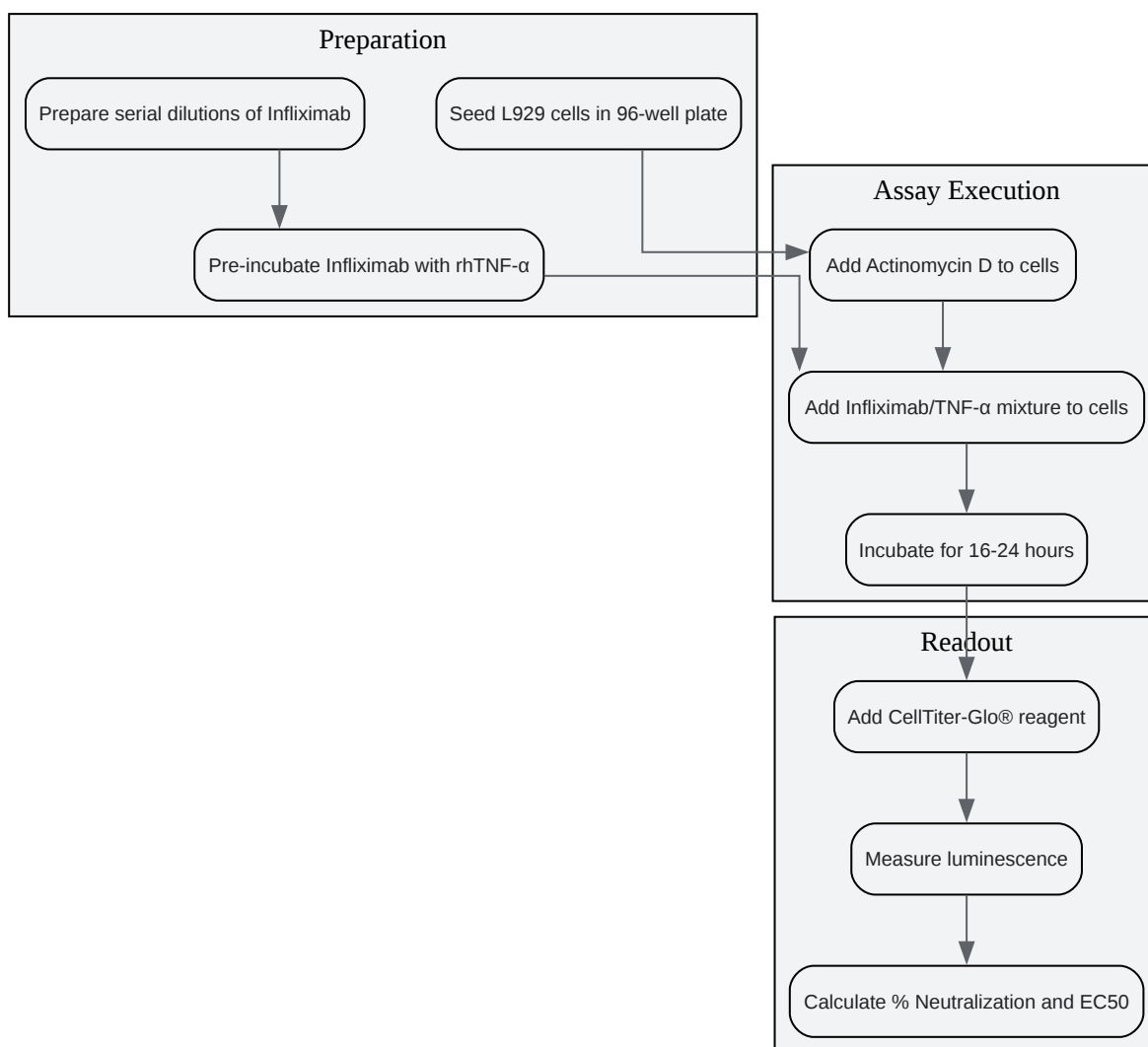
- Add 50  $\mu$ L of the **Infliximab**/rhTNF- $\alpha$  mixture to the corresponding wells of the cell plate.
- Include control wells:
  - Cells + rhTNF- $\alpha$  (maximum cytotoxicity)
  - Cells only (no cytotoxicity)
  - Cells + **Infliximab** only (to test for direct cytotoxicity)
- Incubate the plate for 16-24 hours at 37°C, 5% CO<sub>2</sub>.
- Equilibrate the plate to room temperature for 30 minutes.
- Add 100  $\mu$ L of CellTiter-Glo® reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Read the luminescence on a plate reader.

## Data Presentation

Infliximab Conc. (ng/mL)	Luminescence (RLU)	% Neutralization
1000	95,000	98.8%
500	94,500	98.2%
250	92,000	95.3%
125	85,000	87.1%
62.5	65,000	64.7%
31.25	40,000	35.3%
15.6	20,000	11.8%
0 (TNF- $\alpha$ only)	10,000	0.0%
No TNF- $\alpha$ Control	96,000	100.0%

Data are illustrative. RLU = Relative Luminescent Units. % Neutralization is calculated relative to the controls.

## Experimental Workflow



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Caption: TNF- $\alpha$  Neutralization Assay Workflow.

## Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay measures the ability of **Infliximab** to induce the killing of target cells expressing transmembrane TNF- $\alpha$  by effector cells.

### Experimental Protocol

#### 2.1. Cell Lines and Culture:

- Target Cells: CHO-S cells stably transfected to express human transmembrane TNF- $\alpha$  (tmTNF- $\alpha$ ).
- Effector Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or an NK cell line (e.g., NK92) engineered to express Fc $\gamma$ RIIIa.[\[5\]](#)[\[6\]](#)
- Culture Medium: FreeStyle™ CHO Expression Medium for CHO-S cells; RPMI-1640 with 10% FBS for effector cells.
- Culture Conditions: 37°C, 5% CO<sub>2</sub> in a humidified incubator.

#### 2.2. Reagents:

- **Infliximab** (and/or test samples)
- Human IgG Isotype Control
- CytoTox-Glo™ Cytotoxicity Assay reagent
- Assay Buffer: RPMI-1640 with 2% FBS.

#### 2.3. Procedure:

- Harvest and wash target (tmTNF- $\alpha$  CHO-S) and effector (PBMCs/NK cells) cells and resuspend in assay buffer.

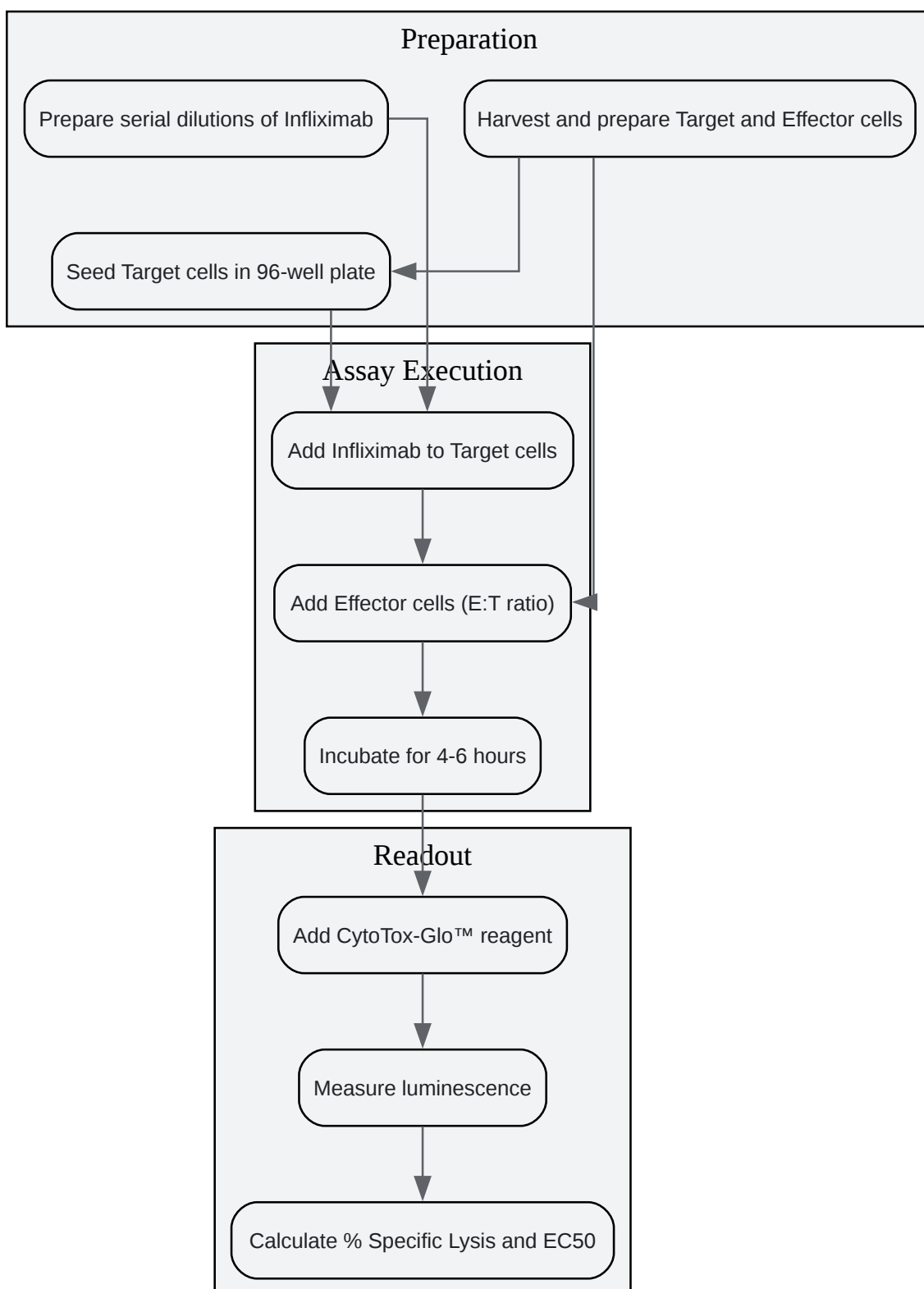
- Seed target cells in a 96-well plate at  $1 \times 10^4$  cells/well in 50  $\mu$ L.
- Prepare serial dilutions of **Infliximab** in assay buffer.
- Add 25  $\mu$ L of the **Infliximab** dilutions to the target cells.
- Add 25  $\mu$ L of effector cells to achieve a desired Effector:Target (E:T) ratio (e.g., 25:1 for PBMCs).<sup>[5]</sup>
- Include control wells:
  - Target cells only (spontaneous release)
  - Target cells + Effector cells (basal cytotoxicity)
  - Target cells + Lysis buffer (maximum release)
- Incubate the plate for 4-6 hours at 37°C, 5% CO<sub>2</sub>.
- Equilibrate the plate to room temperature.
- Add 100  $\mu$ L of CytoTox-Glo™ reagent to each well.
- Shake for 2 minutes and incubate for 15 minutes at room temperature.
- Read the luminescence on a plate reader.

## Data Presentation

Infliximab Conc. (ng/mL)	Luminescence (RLU)	% Specific Lysis
1000	80,000	85.7%
250	75,000	78.6%
62.5	60,000	57.1%
15.6	40,000	28.6%
3.9	25,000	7.1%
0 (E+T only)	20,000	0.0%
Spontaneous Release	15,000	-
Maximum Release	90,000	100.0%

Data are illustrative. % Specific Lysis is calculated by subtracting spontaneous and basal lysis from the measured values and normalizing to the maximum release.

## Experimental Workflow



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Caption: ADCC Assay Workflow.



## Complement-Dependent Cytotoxicity (CDC) Assay

This assay determines the ability of **Infliximab** to lyse target cells expressing transmembrane TNF- $\alpha$  in the presence of complement.[\[5\]](#)[\[7\]](#)

### Experimental Protocol

#### 3.1. Cell Line and Culture:

- Target Cells: CHO-S cells stably expressing human tmTNF- $\alpha$ .[\[5\]](#)
- Culture Medium: FreeStyle™ CHO Expression Medium.
- Culture Conditions: 37°C, 5% CO<sub>2</sub> in a humidified incubator.

#### 3.2. Reagents:

- **Infliximab** (and/or test samples)
- Human IgG Isotype Control
- Normal Human Serum (as a source of complement)
- Heat-Inactivated Human Serum (negative control)
- CellTiter-Glo® Luminescent Cell Viability Assay reagent
- Assay Buffer: RPMI-1640 with 0.1% BSA.

#### 3.3. Procedure:

- Harvest and wash tmTNF- $\alpha$  CHO-S cells and resuspend in assay buffer.
- Seed target cells in a 96-well plate at  $5 \times 10^3$  cells/well in 50  $\mu$ L.[\[5\]](#)
- Prepare serial dilutions of **Infliximab** in assay buffer.
- Add 25  $\mu$ L of the **Infliximab** dilutions to the target cells.

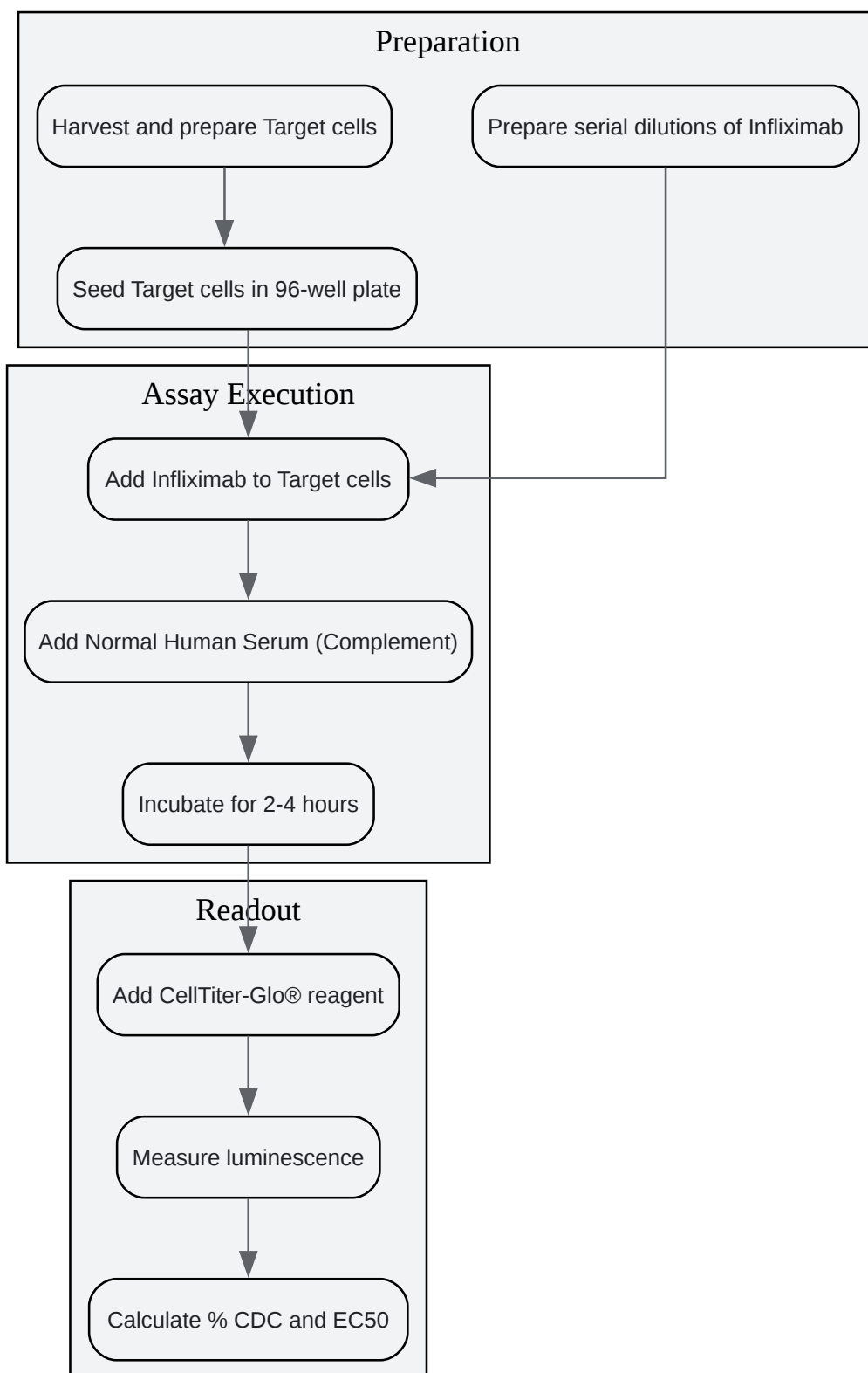
- Incubate at room temperature for 30 minutes.<sup>[5]</sup>
- Add 25 µL of normal human serum (e.g., 10% final concentration) to initiate the CDC reaction.<sup>[5]</sup>
- Include control wells:
  - Cells + **Infliximab** + Heat-Inactivated Serum
  - Cells + Normal Human Serum only
  - Cells only (maximum viability)
- Incubate the plate for 2-4 hours at 37°C, 5% CO<sub>2</sub>.
- Equilibrate the plate to room temperature.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Shake for 2 minutes and incubate for 10 minutes.
- Read the luminescence on a plate reader.

## Data Presentation

Infliximab Conc. (ng/mL)	Luminescence (RLU)	% CDC
1000	15,000	83.3%
250	20,000	77.8%
62.5	35,000	61.1%
15.6	60,000	33.3%
3.9	80,000	11.1%
0 (Serum only)	90,000	0.0%
No Serum Control	92,000	-
Lysis Control	5,000	100.0%

Data are illustrative. % CDC is calculated based on the reduction in cell viability relative to controls.

## Experimental Workflow

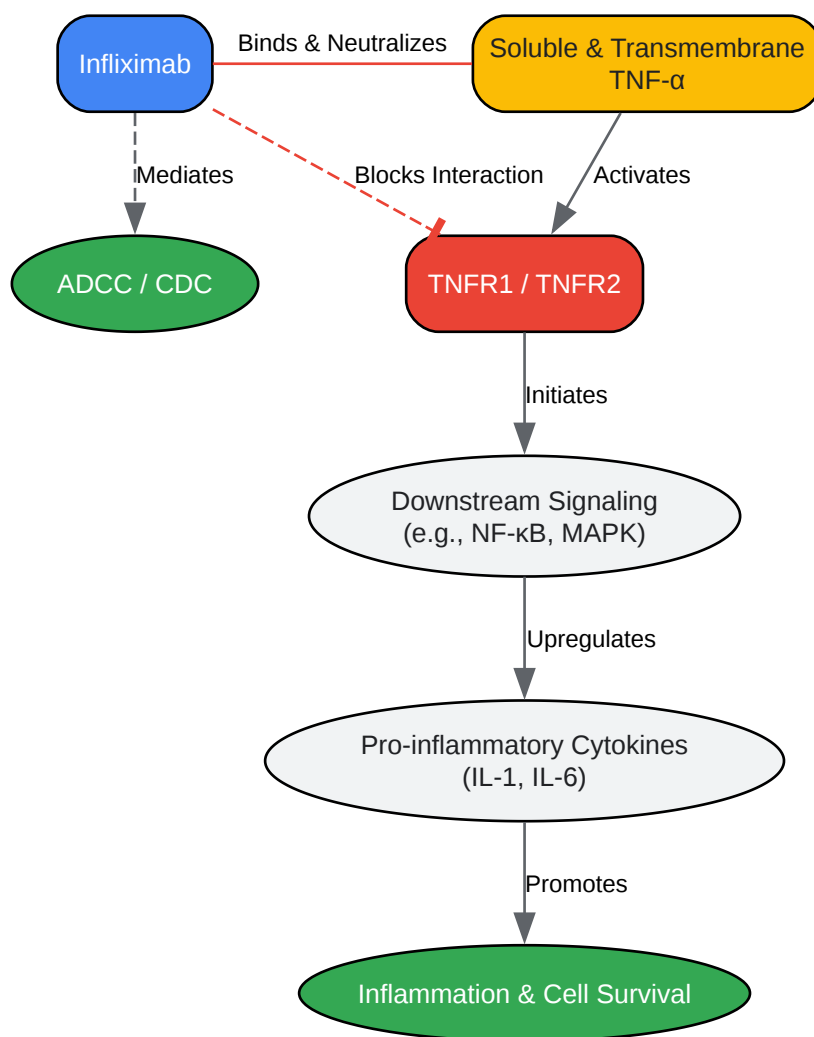


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Caption: CDC Assay Workflow.

## Infliximab Signaling Pathway

**Infliximab** neutralizes TNF- $\alpha$ , preventing it from binding to its receptors and activating downstream pro-inflammatory signaling cascades.



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Caption: **Infliximab** Mechanism of Action.

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